Nitroxyl

Beschreibung

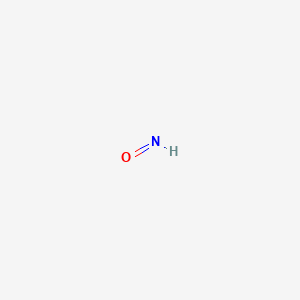

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

14332-28-6 |

|---|---|

Molekularformel |

HNO |

Molekulargewicht |

31.014 g/mol |

IUPAC-Name |

nitroxyl |

InChI |

InChI=1S/HNO/c1-2/h1H |

InChI-Schlüssel |

ODUCDPQEXGNKDN-UHFFFAOYSA-N |

SMILES |

N=O |

Kanonische SMILES |

N=O |

Andere CAS-Nummern |

14332-28-6 |

Synonyme |

azanone HNO compound nitrosyl hydride nitroxide nitroxide radical nitroxyl |

Herkunft des Produkts |

United States |

Computational and Theoretical Chemistry of Nitroxyl

Quantum Chemical Studies of Nitroxyl Structure and Reactivity

Quantum chemical studies have extensively investigated the structure and reactivity of this compound, revealing key insights into its preferred forms and chemical behavior. This compound predominantly exists in its protonated form, HNO, in aqueous solutions, with an approximate pKa of 11.4, although other computational predictions suggest a pKa of 7.2 ± 1.0. nih.govpnas.orgresearchgate.net The HNO form is the global minimum state on the potential energy surface of the ground state. nih.gov It is a bent molecule, significantly more stable than its linear configuration by approximately 67 kcal/mol, and considerably more stable than its HON isomer, with an energy difference of about 40-42 kcal/mol, or even 49.79 kcal/mol in some calculations. nih.govfrontiersin.org The ground state triplet nature of the this compound anion (NO⁻) kinetically retards HNO deprotonation. nih.govpnas.org

Computational methods such as Density Functional Theory (DFT) (including B3LYP, rev-PBE, CAM-B3LYP functionals), MP2, CBS-QB3, G2, and CASSCF, often combined with implicit solvent models like IEF-PCM, have been employed to characterize its electronic and structural properties. nih.govnih.govacs.orgacs.orgrsc.orgresearchgate.net These studies have determined bond lengths and angles for the HNO singlet ground state: rN-O = 1.212 Å, rN-H = 1.063 Å, and θH-N-O = 108.6°. frontiersin.org The dissociation energy for HNO → H + NO has been improved to 16,450 ± 10 cm⁻¹ through quantum chemical calculations. tandfonline.com

This compound is characterized as an electrophilic species. frontiersin.orgnih.govnih.gov Theoretical examinations predict that HNO exhibits selective reactivity towards nucleophiles. It is not expected to significantly hydrate (B1144303) or react with alcohols, but it shows high reactivity towards thiols, with intermediate reactivity towards amines. nih.govnih.gov This reactivity is crucial for its biological interactions. Furthermore, quantum chemical investigations have explored noncovalent interactions in complexes involving this compound, revealing the significant roles of specific atoms in forming these interactions. worldscientific.com

Table 1: Structural Parameters and Isomer Energy Differences of this compound (HNO)

| Parameter / Isomer | Value | Reference |

| N-O Bond Length (rN-O) | 1.212 Å | frontiersin.org |

| N-H Bond Length (rN-H) | 1.063 Å | frontiersin.org |

| H-N-O Bond Angle (θH-N-O) | 108.6° | frontiersin.org |

| Energy difference (HON vs. HNO) | ~40-42 kcal/mol (DFT, MP2, G2, CBS) | nih.gov |

| Energy difference (HON vs. HNO) | 49.79 kcal/mol (CASSCF) | nih.gov |

| Energy difference (Linear HNO vs. Bent HNO) | ~67 kcal/mol | nih.gov |

Reaction Mechanism Predictions and Energetic Landscapes

Computational methods are extensively used to predict reaction mechanisms and map energetic landscapes for this compound's transformations. These studies determine free energies of reaction (ΔG) and activation (ΔG‡), providing insights into the feasibility and preferred pathways of various reactions. nih.govacs.orgnih.govacs.org They can account for solvent effects, which are crucial for understanding reactions in aqueous and biological environments. nih.govacs.orgnih.gov

A key characteristic of this compound is its rapid self-consumption through dimerization, which prevents its isolation and limits its concentration in solution. pnas.orgnih.govresearchgate.netnih.gov This dimerization reaction proceeds with a second-order rate constant of approximately 8 × 10⁶ M⁻¹s⁻¹ to 2–8 × 10⁹ M⁻¹s⁻¹. pnas.orgnih.govnih.gov The dimerization leads to the formation of hyponitrous acid (H₂N₂O₂), which subsequently decomposes to nitrous oxide (N₂O) and water. pnas.orgnih.govresearchgate.netnih.govconicet.gov.ar

Table 2: Key Rate Constants for this compound Reactions

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Reference |

| Dimerization of HNO | ~8 × 10⁶ to 2–8 × 10⁹ | pnas.orgnih.govnih.gov |

| HNO + Physiological Reductants (e.g., ascorbate (B8700270), NAD(P)H) | ~10⁴-10⁵ | nih.gov |

| HNO + Glutathione (B108866) | One or two orders of magnitude faster than ~10⁴-10⁵ | nih.gov |

| HNO + NO | 5.8 × 10⁶ | nih.gov |

| HNO + O₂ | 3 × 10³ | nih.gov |

| HNO + Hydroxylamine (B1172632) | (4.0 ± 0.3) × 10³ or (2.1 ± 0.4) × 10⁴ | frontiersin.org |

Computational studies have been crucial in unraveling this compound's interactions with biological molecules, particularly its high reactivity towards thiols. nih.govacs.orgnih.govnih.govnih.gov The reaction of HNO with thiols (e.g., hydrogen sulfide (B99878), methanethiol, trifluoromethanethiol, thiophenol, cysteine, glutathione) is predicted to initially form a putative N-hydroxysulfenamide intermediate via the attack of a nucleophilic sulfur atom on the electrophilic nitrogen of HNO. nih.govacs.orgnih.gov The formation of the S-N bond is concerted with proton transfers. nih.govacs.org From this intermediate, two irreversible reaction pathways can lead to either disulfides or sulfinamides. nih.govacs.orgacs.orgnih.gov The preferred pathway is dependent on the hydrophobicity of the environment, the availability of a local base, and the identity of the thiol substituent. nih.govacs.org For instance, disulfide formation is kinetically favored in hydrophobic environments. nih.govacs.org

This compound also interacts with various metalloproteins, including heme proteins like myoglobin (B1173299), and other enzymes such as superoxide (B77818) dismutase, horseradish peroxidase, catalase, and cytochrome c. nih.govnih.govnih.govacs.orgacs.orgacs.orgmdpi.com Quantum chemical calculations have examined the structural models and spectroscopic properties of HNO binding in heme proteins, leading to the discovery of unique dual hydrogen bonding features. nih.gov These studies contribute to understanding HNO's role as an intermediate in nitric oxide and nitrite (B80452) reducing enzymes. acs.orgacs.org

Dimerization and Decomposition Pathways of this compound

Modeling of this compound-Mediated Transformations

Computational modeling plays a vital role in understanding and predicting this compound-mediated transformations. This includes elucidating how HNO is produced from various donor molecules, which aids in the design of new HNO donors for therapeutic applications. nih.govnih.govnih.govacs.org For example, quantum mechanical/molecular mechanics (QM/MM) experiments have been performed to calculate energy barriers for HNO production, such as from the myoglobin-mediated oxidation of hydroxylamine. acs.org

Beyond its direct biological roles, computational models are used to investigate the structure-activity relationships of this compound radicals in various catalytic processes. This includes predicting the electrocatalytic properties of this compound radicals, like TEMPO and its derivatives, in the oxidation of alcohols and amines. researchgate.netnih.govacs.org Models correlate electrochemical oxidation potentials with catalytic activity, allowing for the computational design of novel this compound radical derivatives with optimized stability and reactivity. researchgate.netnih.govacs.org Computational methods are also applied in the study of nitroxide-mediated polymerization (NMP), providing insights into the structure of nitroxide intermediates and predicting polymer properties. acs.orgconicet.gov.ar

Chemical Reactivity of Nitroxyl in Biological Systems

Thiophilic Reactivity of Nitroxyl

This compound is characterized as a thiophilic electrophile, demonstrating a strong propensity to react with and modify cellular thiol functions. pnas.orgnih.gov This reactivity with thiols is a cornerstone of HNO's biochemical impact. acs.org

Formation of N-Hydroxysulfenamide Intermediates

The initial step in the reaction between this compound and a thiol involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic nitrogen atom of HNO. nih.govnih.govpnas.orgahajournals.orgmdpi.comnih.govacs.orgnih.gov This attack leads to the formation of a transient intermediate known as an N-hydroxysulfenamide (RSNHOH). nih.govnih.govpnas.orgahajournals.orgmdpi.comnih.govacs.orgnih.gov Computational studies suggest that the formation of the S-N bond in this intermediate is concerted with proton transfers. acs.org

Thiol Oxidation Products: Disulfides and Sulfinamides

Following the formation of the N-hydroxysulfenamide intermediate, two primary and generally irreversible reaction pathways can ensue, leading to the formation of either a disulfide or a sulfinamide. nih.govacs.orgacs.org

Disulfide Formation: When thiols are present in excess, the N-hydroxysulfenamide intermediate can react with an additional thiol molecule. This reaction results in the formation of a disulfide (RSSR) and hydroxylamine (B1172632) (NH2OH). nih.govnih.govmdpi.comnih.govunipd.it In biological contexts, disulfide formation is typically a readily reversible process through various cellular reductive mechanisms. nih.gov

Sulfinamide Formation: Alternatively, particularly when the thiol reactant is not in significant excess, the N-hydroxysulfenamide intermediate can undergo an intramolecular rearrangement to form a sulfinamide (RS(O)NH2). nih.govnih.govacs.orgnih.govunipd.it Historically, sulfinamide formation was considered a more irreversible modification compared to disulfide formation. nih.govnih.gov However, more recent research indicates that sulfinamides can be reduced back to the free thiol in the presence of excess thiol at physiological pH and temperature, although this reduction is a slower process than the reduction of disulfide bonds. acs.orgnih.govnih.gov

The specific product formed (disulfide versus sulfinamide) can be influenced by factors such as the hydrophobicity of the local environment, the availability of a local base, and the chemical identity of the thiol substituent. acs.org

Table 1: this compound-Thiol Reaction Products and Conditions

| Initial Thiol Reactant | This compound Source | Conditions (General) | Primary Products | Notes |

| R-SH | HNO | Excess Thiol | Disulfide (RSSR), Hydroxylamine (NH2OH) | Readily reversible biologically. nih.govnih.govmdpi.comnih.govunipd.it |

| R-SH | HNO | Low Thiol Concentration | Sulfinamide (RS(O)NH2) | Less readily reversible, but can be reduced by excess thiol over hours. nih.govnih.govacs.orgnih.govunipd.itnih.gov |

Impact on Low Molecular Weight Thiols

This compound is predicted to react extensively with low molecular weight (LMW) thiols, which are crucial for maintaining cellular redox balance. nih.govnih.gov Glutathione (B108866) (GSH), a predominant LMW thiol in many organisms, is a significant target for HNO. High concentrations of HNO donors have been observed to lead to a substantial depletion of intracellular GSH. nih.gov

The reaction of HNO with GSH typically yields a mixture of glutathione disulfide (GSSG) and glutathione sulfinamide (GS(O)NH2). The proportion of sulfinamide relative to disulfide tends to increase with higher concentrations of HNO. researchgate.netnih.gov

However, the reactivity profile of HNO can vary among different LMW thiols. For instance, studies on bacillithiol (BSH), an LMW thiol found in certain Gram-positive bacteria, revealed a distinct product distribution. The reaction of BSH with HNO predominantly forms sulfinamide products, including a novel cyclic sulfinamide, in contrast to the mixed disulfide and sulfinamide products observed with GSH. nih.govnih.gov This difference suggests that specific structural features, such as the malic acid group in BSH, may influence the preference for sulfinamide formation. nih.govnih.gov

Reactivity with Protein Thiols and Cysteine Residues

This compound exhibits a pronounced thiophilicity, making cysteine residues within proteins a primary site of its biochemical reactivity. nih.govnih.govresearchgate.netportlandpress.com The rate constants for the reaction of HNO with thiols can vary significantly, ranging from approximately 2 x 10^6 M^-1 s^-1 for LMW thiols to over 10^9 M^-1 s^-1 for proteins possessing cysteine residues with particularly low pKa values, such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH). nih.gov

HNO's interaction with protein thiols can significantly disrupt or regulate protein activity. nih.gov For example, GAPDH, a pivotal enzyme in the carbohydrate metabolism pathway, is potently inhibited by HNO, an effect thought to arise from the direct modification of its active site cysteine. uga.edu

The modifications induced by HNO can lead to alterations in protein structure and function. acs.orgnih.gov Research has identified HNO-induced disulfide formation in various cardiac myofilament proteins, including actin, tropomyosin, myosin heavy chain, MLC1, α-actinin, myosin binding protein C, and troponin C. ahajournals.org Furthermore, specific cysteine residues, such as Cys41 and Cys46 in phospholamban (PLN), have been identified as key targets for HNO reactivity, and their modification can enhance the activity of sarcoplasmic reticulum Ca2+ ATPase (SERCA2a). nih.gov

Reactivity with Heme and Metalloproteins

Beyond its interactions with thiols, metalloproteins represent another critical biological target for this compound. nih.govresearchgate.netacs.orgresearchgate.netnih.gov A notable distinction between HNO and NO is their preference for different redox states of heme iron: HNO preferentially reacts with ferric heme proteins, while NO favors ferrous heme proteins. nih.gov The reactions of HNO with common heme proteins like hemoglobin and myoglobin (B1173299) serve as valuable models for understanding its broader reactivity with other heme-containing proteins. researchgate.net

Reductive Nitrosylation of Ferric Heme Proteins

This compound is capable of reductively nitrosylating ferric heme proteins. pnas.orgresearchgate.netresearchgate.netscispace.comnih.gov This reaction results in the formation of a ferrous nitrosyl complex (Fe(II)NO). researchgate.netresearchgate.netnih.gov This process has been observed with various ferric heme proteins, including ferricytochrome c (ferricyt c), ferric myoglobin (metMb), and horseradish peroxidase (HRP). pnas.org

Interactions with Specific Heme-Containing Enzymes

This compound demonstrates significant reactivity with metalloproteins, especially those containing iron heme centers nih.govnih.govnih.govnih.gov. This interaction is a major biological target for HNO nih.govnih.gov. Classic examples include its reactions with both ferric (Fe³⁺) and ferrous (Fe²⁺) iron heme systems nih.gov.

For instance, HNO can react with metmyoglobin (MbFe³⁺) and methemoglobin (HbFe³⁺), ultimately leading to the formation of the ferrous nitrosyl complex (MbFe²⁺-NO) nih.gov. This reaction is relatively fast, with a reported rate constant of 8 × 10⁵ M⁻¹s⁻¹ for the interaction with metmyoglobin nih.gov. Furthermore, HNO is capable of coordinating with ferrous heme proteins, such as ferrous myoglobin (MbFe²⁺), to generate a remarkably stable and essentially irreversible adduct where HNO coordinates via its nitrogen atom nih.gov. The rate constant for this coordination with ferrous myoglobin is reported to be greater than 1.4 × 10⁴ M⁻¹s⁻¹ nih.gov.

Table 1: Rate Constants for this compound Interactions with Heme Proteins

| Heme Protein | Reaction Type | Rate Constant (M⁻¹s⁻¹) | Citation |

|---|---|---|---|

| Metmyoglobin (MbFe³⁺) | Formation of ferrous nitrosyl complex | 8 × 10⁵ | nih.gov |

| Ferrous Myoglobin (MbFe²⁺) | Coordination (N-atom) | >1.4 × 10⁴ | nih.gov |

Interactions with Other Biological Nucleophiles and Electrophiles

As an electrophile, HNO's interactions are selective. Theoretical predictions suggest that HNO will not significantly react with nucleophilic water or alcohols pnas.orgnih.govsemanticscholar.org. However, its reactivity extends to other crucial biological nucleophiles and electrophiles.

Reaction with Amines and Nitrogenous Moieties

This compound is predicted to react exothermically with soft nucleophiles, including amines pnas.org. The reactivity of HNO with amine nucleophiles is calculated to be intermediate between its reactivity with water/alcohols and thiols, and these reactions are considered favorable pnas.orgnih.govsemanticscholar.orgresearchgate.net. Organic targets of oxidation by this compound may also include some nitrogenous moieties nih.gov.

Oxidation of Tryptophan

While direct detailed research findings on the specific oxidation of tryptophan by this compound are not extensively detailed in the provided search results, it is noted that indoles, which include the indole (B1671886) ring found in tryptophan, may be organic targets of oxidation by this compound nih.gov. Cellular antioxidants and nitrogenous species such as indoles are considered potential targets for the oxidative chemistry of this compound nih.gov.

DNA and Poly(ADP-ribose) Polymerase (PARP) Interactions

This compound has been shown to interact with DNA, leading to damage. Early observations demonstrated HNO-induced DNA double-strand breaks in cultured fibroblasts nih.gov. Subsequent studies confirmed a time- and dose-dependent induction of HNO-mediated plasmid DNA single-strand breaks, which occur more readily under acidic conditions and without the need for oxygen nih.gov. HNO can also induce calf thymus DNA base oxidation and the formation of oxidized products from 2-deoxyribose nih.gov. These DNA-damaging effects can be abrogated by antioxidants and metal chelators nih.gov.

HNO-induced DNA single-strand breakage is known to activate the nuclear nick sensor enzyme poly(ADP-ribose) polymerase (PARP) nih.govresearchgate.netrsc.orgunideb.hunih.gov. PARP activation, triggered by DNA damage, consumes cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to form branched polymers of ADP-ribose (PAR) researchgate.net. Overactivation of PARP can lead to the depletion of intracellular NAD and ATP, resulting in a cellular energy crisis and irreversible cytotoxicity, often culminating in necrosis nih.govresearchgate.net. While PARP plays a protective role in low-level DNA damage, its overactivation in the presence of extensive DNA damage can promote cell death researchgate.net. Studies have shown that PARP inhibitors can partially protect against this compound-induced cytotoxicity, although PARP-independent mechanisms also contribute to cell death nih.gov.

Interplay with Reactive Oxygen and Nitrogen Species (RONS)

This compound interacts with various reactive oxygen and nitrogen species (RONS), and its oxidative profile can be distinct from other nitrogen oxides like peroxynitrite nih.gov. HNO, either directly or in concert with other RONS, can affect the oxidation of diverse biomolecules nih.gov.

Reaction with Dioxygen and Peroxynitrite Formation

The reaction of this compound with dioxygen (O₂) is a significant pathway in biological systems. While the product(s) of the reaction of HNO and O₂ have not always been unambiguously identified, it is commonly accepted that the this compound anion (NO⁻) reacts with molecular oxygen to form peroxynitrite (ONOO⁻) nih.govresearchgate.netfrontiersin.orgpnas.orgpnas.orgnih.gov.

The spin states of HNO and its conjugate base, NO⁻, are crucial for their reactivity with O₂. The ground state of HNO is a singlet, whereas the this compound anion (NO⁻) has a triplet ground state, similar to the isoelectronic O₂ molecule pnas.orgnih.govwikipedia.org. The spin-allowed addition of triplet O₂ to triplet NO⁻ occurs at a nearly diffusion-controlled rate (k = 2.7 × 10⁹ M⁻¹s⁻¹) pnas.org. In contrast, the spin-forbidden addition of triplet O₂ to singlet HNO is not readily detected (k ≪ 3 × 10⁵ M⁻¹s⁻¹) pnas.org. This difference in reactivity is significant, as the deprotonation of singlet HNO to triplet NO⁻ is a spin-forbidden and exceptionally slow process (k = 4.9 × 10⁴ M⁻¹s⁻¹ for deprotonation by OH⁻), despite HNO having a pKₐ estimated around 11.4 nih.govpnas.orgnih.govwikipedia.org. However, in neutral solutions, the formation of peroxynitrite from HNO and O₂ suggests that the rate-determining step may involve a direct reaction between a nascent product of HNO photolysis and O₂ pnas.org. In the presence of oxygen, HNO donors can be a source of peroxynitrite nih.gov.

Table 2: Key Reactions and Rate Constants of this compound

| Reactant | Reaction Type | Rate Constant (M⁻¹s⁻¹) | Citation |

|---|---|---|---|

| HNO (singlet) | Dimerization to N₂O | 8 × 10⁶ | pnas.orgwikipedia.org |

| ¹HNO | Deprotonation by OH⁻ to ³NO⁻ | 4.9 × 10⁴ | pnas.orgwikipedia.org |

| ³NO⁻ | Reaction with O₂ to ONOO⁻ | 2.7 × 10⁹ | pnas.org |

| ¹HNO | Reaction with NO | 5.8 × 10⁶ | nih.govpnas.org |

| ¹HNO | Reaction with O₂ | ≪ 3 × 10⁵ | pnas.org |

| HNO | Reaction with O₂ | 3 × 10³ | nih.gov |

| HNO | Reaction with Glutathione | ~10⁵-10⁶ | nih.gov |

| HNO | Reaction with Ascorbate (B8700270), NAD(P)H | ~10⁴-10⁵ | nih.gov |

Compound Names and PubChem CIDs

Endogenous Formation and Metabolism of Nitroxyl

Enzymatic Pathways of Nitroxyl Generation

Enzymatic processes play a crucial role in the controlled generation of this compound in biological environments.

Nitric Oxide Synthase (NOS)-Dependent Mechanisms

Nitric Oxide Synthase (NOS) enzymes, primarily known for producing nitric oxide from L-arginine, have been implicated in this compound production under specific conditions. Studies suggest that NOS can generate this compound, rather than NO, particularly when the enzyme is uncoupled or operates with low substrate or cofactor concentrations. pnas.orgresearchgate.netphysiology.orgpnas.org For instance, a decoupled endothelial NOS (eNOS) can lead to the generation of reactive oxygen species (ROS) instead of NO, and while NO is typically produced, there is evidence that eNOS can also synthesize HNO as a co-product during the conversion of L-arginine to NO. frontiersin.org Additionally, the direct oxidation of NG-hydroxy-L-arginine (NOHA), an intermediate in NOS catalysis, can lead to HNO formation when NOS is uncoupled. researchgate.netphysiology.org

Hydroxylamine (B1172632) Oxidation

The oxidation of hydroxylamine (NH₂OH) is another recognized enzymatic pathway for this compound generation. In ammonia-oxidizing archaea (AOA), a multicopper oxidase has been characterized that selectively oxidizes hydroxylamine to this compound, which subsequently forms nitrous oxide (N₂O) and dinitrogen (N₂). pnas.org This enzymatic oxidation of NH₂OH to HNO by enzymes like Nmar_1354 in Nitrosopumilus maritimus is proposed to occur via the reaction: 2 NH₂OH + O₂ → 2 HNO + 2 H₂O. pnas.org In ammonia-oxidizing bacteria (AOB), hydroxylamine dehydrogenase (HAO), a multiheme enzyme, oxidizes NH₂OH, with this compound and NO being described as enzyme-bound intermediates in this multistep reaction. asm.org Furthermore, metal-catalyzed reactions can convert hydroxylamine into this compound. researchgate.net

Non-Enzymatic Pathways of this compound Generation

Beyond enzymatic processes, this compound can also be formed through various non-enzymatic chemical reactions within biological systems.

S-Nitrosothiol Decomposition and Reaction with Thiols

S-nitrosothiols (RSNOs), which are ubiquitous biological derivatives of NO, can react with thiols (RSH) to generate this compound (HNO) and the corresponding disulfide (RSSR). acs.orgnih.govacs.orgmarquette.edu This reaction, often referred to as S-thiolation, involves a nucleophilic attack by the thiol on the sulfur atom of the S-nitrosothiol. acs.orgmarquette.edu Density functional theory (DFT) calculations suggest that this process involves a proton transfer from the thiol to the RSNO nitrogen atom, increasing the electrophilicity of the RSNO sulfur, followed by nucleophilic attack by the thiol to form a zwitterionic intermediate, which then decomposes to yield HNO and disulfide. marquette.edu This reaction can be influenced by the aqueous environment, which stabilizes intermediates and facilitates proton transfer. marquette.edu

Reduction of Nitric Oxide by Biological Reductants

Nitric oxide (NO) can undergo a one-electron reduction to form the this compound anion (NO⁻), which exists in acid-base equilibrium with its protonated form, this compound (HNO). researchgate.netresearchgate.netconicet.gov.arpnas.org This reduction is thermodynamically unfavorable but can be driven forward when coupled to other reactions. conicet.gov.ar Various biological reductants can facilitate this conversion. For instance, the reaction between nitric oxide and hydrogen sulfide (B99878) (H₂S), another endogenously produced gaseous signaling agent, has garnered attention as a possible pathway for HNO formation. nih.govconicet.gov.ar

Mechanisms of this compound Consumption and Scavenging

This compound is a highly reactive species, and its biological effects are determined by its interactions with various biomolecules, leading to its consumption or scavenging. pnas.orgnih.gov

A primary fate of this compound in biological systems involves addition reactions with thiols and ferric proteins. pnas.org HNO has been demonstrated to function as an electrophile and readily associates with thiols. nih.gov Specifically, HNO reacts with thiols, generating an N-hydroxysulfenamide intermediate that can rearrange to a sulfinamide or further react with more thiol to yield a disulfide and hydroxylamine. researchgate.net

This compound also reacts with metalloproteins, particularly iron-heme proteins. nih.govrsc.org For example, it can reductively nitrosylate ferric porphyrins and react with oxyhemes, producing nitrate (B79036) and oxidized heme. nih.gov The reaction of HNO with hemoglobin and myoglobin (B1173299) serves as a model for understanding its reactivity with other heme proteins. rsc.org

In the absence of other reaction partners, this compound can dimerize to produce nitrous oxide (N₂O) after dehydration. pnas.orgpnas.org This rapid self-consumption through dehydrative dimerization can impede this compound detection in biological systems. researchgate.net Unlike nitric oxide, this compound is resistant to scavenging by superoxide (B77818) (O₂•⁻) and does not readily react with O₂•⁻ to form peroxynitrite (ONOO⁻). frontiersin.org This resistance to superoxide scavenging contributes to its unique biological profile. frontiersin.org

Table 1: Key Reactions and Reactivity of this compound (HNO)

| Reactant | Product(s) / Outcome | Notes | Source |

| Thiols (RSH) | Sulfinamide, Disulfide (RSSR), Hydroxylamine (NH₂OH) | HNO functions as an electrophile, forming N-hydroxysulfenamide intermediate. | researchgate.netnih.gov |

| Ferric Proteins (e.g., Metmyoglobin) | Reductive nitrosylation, Nitrosyl complex | Primary target; leads to NO release or stable complex. | pnas.orgnih.govacs.org |

| Oxyhemes | Nitrate, Oxidized heme | Consumption pathway for HNO. | nih.gov |

| Self-dimerization | Nitrous Oxide (N₂O) | Rapid self-consumption, especially in absence of other partners. | pnas.orgresearchgate.netpnas.org |

| Nitric Oxide (NO) | N₃O (trioxodinitrate(II) anion) | Reaction occurs in NO-rich environments. | pnas.org |

| Superoxide (O₂•⁻) | No reaction / Resistant to scavenging | Distinct from NO reactivity. | frontiersin.org |

Biological Signaling Mechanisms and Cellular Targets of Nitroxyl

Modulation of Cellular Calcium Homeostasis

Nitroxyl significantly modulates cellular calcium homeostasis, particularly in cardiac muscle. It enhances myocardial function by accelerating Ca2+ reuptake into the SR and increasing myofilament Ca2+ sensitivity. nih.govwikipedia.orgepa.govwikipedia.orguni.luciteab.commims.com These effects are notable for being independent of conventional cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) and cyclic guanosine (B1672433) monophosphate/protein kinase G (cGMP/PKG) signaling pathways. flybase.orgwikipedia.orgwikipedia.orguni.lufishersci.co.uk The reversibility of HNO's actions by reducing agents like dithiothreitol (B142953) (DTT) indicates that its primary mechanism involves the targeting of cysteine-active sulfhydryl groups. nih.govflybase.orgwikipedia.orgwikipedia.orgmims.comfishersci.co.ukakrivisbio.comnih.gov Furthermore, HNO does not significantly affect the L-type Ca2+ current (ICa), suggesting a focused impact on intracellular Ca2+ handling. fishersci.caereztech.comwikipedia.org

Regulation of Sarcoplasmic Reticulum Ca2+ Cycling

This compound enhances sarcoplasmic reticulum Ca2+ cycling by simultaneously promoting SR Ca2+ uptake via the SERCA pump and SR fractional Ca2+ release through direct thiol sensitization of RyR2. nih.govflybase.orgwikipedia.orgwikipedia.orgfishersci.caereztech.comepa.govwikiwand.comwikipedia.orgfishersci.co.uk This dual action leads to an increase in systolic Ca2+ transients without causing an alteration in basal cardiac ICa current/Ca2+ entry or inducing SR Ca2+ overload. nih.govfishersci.caereztech.com Research indicates that the HNO-induced increase in cardiomyocyte Ca2+ transients stems exclusively from changes within SR Ca2+-cycling, rather than extracellular Ca2+ influx via ICa. fishersci.caereztech.com Consequently, HNO contributes to faster SR Ca2+ reabsorption, which improves both systolic and diastolic cardiac function. nih.gov

Ryanodine (B192298) Receptor (RyR) and Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) Modulation

This compound exerts its influence on Ca2+ homeostasis through direct modulation of key proteins involved in Ca2+ release and reuptake:

Ryanodine Receptor (RyR) Modulation: HNO activates cardiac ryanodine receptors (RyR), which are crucial for Ca2+ release from the SR. nih.govflybase.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orguni.lufishersci.co.uknih.gov It increases the open probability of the Ca2+ channel and enhances Ca2+ spark frequency in RyR2. nih.govflybase.orguni.lufishersci.co.uk The modulation of RyRs by HNO is mediated through redox control of critical cysteine thiols within the receptor. nih.govnih.govnih.gov This is supported by findings that the administration of the thiol reductant dithiothreitol (DTT) reverses HNO-induced Ca2+ release from the SR, indicating a thiol-dependent mechanism. nih.govflybase.orgfishersci.co.uk Studies have also shown that HNO is a more potent activator of RyR1 (skeletal muscle isoform) than nitric oxide. nih.gov Generally, oxidizing conditions tend to increase the open probability of RyR2, and these effects are reversible by reducing agents like DTT. nih.gov

Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) Modulation: this compound activates the Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2a), which is responsible for Ca2+ reuptake into the SR. nih.govnih.govflybase.orgfishersci.atwikipedia.orgwikipedia.orgfishersci.caereztech.comepa.govwikipedia.orgnih.govuni.lufishersci.co.ukwikipedia.orgfishersci.ca A primary mechanism for this activation involves the modification of cysteines within phospholamban (PLN), a regulatory protein that inhibits SERCA2a. nih.govnih.govwikipedia.orgfishersci.caepa.govwikipedia.orguni.luuni.lu Specifically, Cys41 and Cys46 in PLN have been identified as key targets for HNO reactivity. nih.govnih.gov Mutation of these cysteine residues to alanine (B10760859) significantly reduces the HNO-induced enhancement of SERCA2a activity. nih.govwikipedia.org This modification functionally uncouples PLN from SERCA2a, thereby relieving its inhibitory effect and enhancing SERCA2a activity, in a manner analogous to PKA phosphorylation but through a redox-mediated mechanism. nih.govuni.lu

In addition to PLN-mediated effects, some research suggests that HNO can directly modify SERCA, leading to an increase in its maximal activation. nih.govfishersci.atwikipedia.orgnih.govwikipedia.org This direct activation has been linked to S-glutathiolation of cysteine 674 (Cys674) on SERCA. fishersci.atwikipedia.orgnih.govuni.luwikipedia.org Overexpression of glutaredoxin-1 or a C674S mutation in SERCA2b has been shown to prevent HNO-stimulated oxidative modification and subsequent activation of SERCA. fishersci.atnih.govwikipedia.org

Myofilament Calcium Sensitivity

This compound directly impacts cardiac myofilament calcium sensitivity, leading to enhanced contractile function. wikipedia.orgepa.govwikipedia.orguni.luciteab.commims.com The increase in contractile force observed with HNO is often greater than can be explained solely by the associated rise in Ca2+ transients, indicating a direct sensitizing effect on the myofilaments. wikipedia.orgmims.comakrivisbio.com Mechanistically, HNO induces the formation of disulfide bonds between cysteine residues within myofilament proteins. wikipedia.orgciteab.comakrivisbio.com These modifications result in increased maximum force (Fmax) and a reduction in the concentration of Ca2+ required for 50% activation (Ca50) in both intact and skinned cardiac muscles. citeab.comakrivisbio.com Specific interactions identified include disulfide-linked actin-tropomyosin and myosin heavy chain-myosin light chain 1. citeab.comakrivisbio.com The effects of HNO on myofilaments are readily reversible by reducing agents such as DTT. mims.comakrivisbio.com

Post-Translational Modifications Induced by this compound

A hallmark of this compound's biological activity is its ability to induce specific post-translational modifications (PTMs) on proteins, particularly through its direct interaction with thiols. iiab.menih.govepa.gov These redox-sensitive modifications are crucial modulators of protein function and cardiac force development. wikipedia.orgepa.gov HNO's reactivity with the thiol group of cysteine residues is central to these modifications. flybase.orgakrivisbio.com

Cysteine Modification Leading to Disulfide Bonds and Sulfinamides

This compound reacts with protein thiols (RSH) via a reactive N-hydroxysulfenamide intermediate. nih.govresearchgate.netakrivisbio.com This intermediate can then undergo two primary reaction pathways:

Disulfide Bond Formation: In the presence of an additional free thiol, the N-hydroxysulfenamide can condense to yield a disulfide bond (R-S-S-R') and hydroxylamine (B1172632). nih.govresearchgate.netakrivisbio.com This pathway is favored when the HNO/thiol stoichiometry approaches a 1:1 ratio, which is considered more representative of normal in vivo physiological conditions. nih.govakrivisbio.com HNO is known to induce the formation of disulfide bonds between critical cysteine residues in myofilament proteins. citeab.comakrivisbio.com

Sulfinamide Formation: Alternatively, the N-hydroxysulfenamide intermediate can rearrange through dehydration to a sulfenium ion, leading to the formation of a sulfinamide (RS(O)NH2). nih.govresearchgate.netakrivisbio.comwikipedia.org Sulfinamide formation is preferentially observed when the HNO donor is in excess relative to thiols. nih.govresearchgate.net While generally assumed to be irreversible, sulfinamides can be reduced back to the free thiol in some systems under physiological pH and temperature in the presence of excess thiol. However, sulfinamide formation on cysteine residues, such as Cys41 and Cys46 in PLN, may not be readily reversible under physiologically relevant conditions if HNO is in excess. nih.gov

The distinct products formed (disulfides vs. sulfinamides) depend on the local concentration and stoichiometry of HNO relative to available thiols.

Impact on Protein Function and Structure

The post-translational modifications induced by this compound profoundly impact protein structure and function. These modifications lead to significant functional changes in key proteins governing Ca2+ cycling:

Phospholamban (PLN): HNO-induced modifications on PLN, such as the formation of intramolecular disulfide linkages or sulfinamides, can cause a conformational change that disrupts its functional coupling with SERCA2a. nih.gov This effectively relieves the inhibitory effect of PLN on SERCA2a, leading to enhanced Ca2+ pump activity, functionally mimicking the effect of PKA phosphorylation but through a redox-mediated mechanism. nih.govuni.lu

Ryanodine Receptors (RyR): By modifying cysteine thiols, HNO increases the open probability of RyR channels, thereby facilitating the release of Ca2+ from the SR into the cytoplasm. nih.govflybase.orgfishersci.co.uk

Myofilament Proteins: HNO promotes disulfide bond formation between critical cysteine residues within myofilament proteins. citeab.comakrivisbio.com This directly increases the myofilaments' sensitivity to Ca2+, resulting in enhanced contractile function. citeab.comakrivisbio.com

The nature of HNO's targeted chemistry, leading to these reversible modifications, suggests it is less prone to inducing the more harmful and permanent oxidative modifications often associated with other reactive species. akrivisbio.com

Activation of Signal Transduction Pathways

This compound activates various signal transduction pathways, often through mechanisms that are distinct from those of nitric oxide. These pathways contribute to its diverse physiological effects, such as cardioprotection and vasodilation researchgate.netnih.gov.

cGMP-Independent Mechanisms of Action

A notable aspect of this compound signaling is its ability to induce biological effects independently of the cyclic guanosine monophosphate (cGMP) pathway pnas.orgpnas.orgnih.govplos.orgahajournals.org. This contrasts with the well-established cGMP-dependent actions of nitric oxide. This compound exerts positive inotropic and lusitropic effects on the heart, enhancing cardiac contractility and relaxation, which are largely independent of cGMP signaling plos.orgahajournals.orgnih.govahajournals.org.

One key mechanism involves this compound's direct interaction with "redox switches," particularly cysteine residues within the cardiac electromechanical machinery nih.govahajournals.orgnih.gov. For example, this compound has been shown to improve cellular heart function by directly enhancing sarcoplasmic reticulum (SR) Ca2+ cycling. This is achieved through its interaction with the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) and ryanodine receptor 2 (RyR2), leading to increased Ca2+ uptake and release from the SR ahajournals.org. These interactions are thought to occur via this compound targeting specific thiol groups on these proteins ahajournals.org.

Soluble Guanylate Cyclase (sGC) Interactions and cGMP Pathways (where distinct from NO)

While this compound primarily operates through cGMP-independent mechanisms for some of its cardiac effects, it can also activate soluble guanylate cyclase (sGC) and subsequently elevate cGMP levels, similar to nitric oxide, leading to vasodilation nih.govplos.orgahajournals.orgnih.gov. However, a crucial distinction lies in their interaction with sGC: this compound activates sGC through a direct interaction with its ferrous heme, but it does not activate the ferric (oxidized) form of the enzyme plos.orgnih.gov. This is significant because, in conditions of oxidative stress, sGC can be oxidized to its ferric or heme-free forms, which are less responsive to NO monash.eduunina.it. This compound's resistance to scavenging by reactive oxygen species (ROS) and its ability to activate sGC even in certain disease states offer potential therapeutic advantages plos.orgmonash.edu. Furthermore, this compound-mediated modification of cysteine thiols on sGC can also influence enzyme activity, potentially leading to inhibition nih.gov. It is important to note that while sGC and cGMP-dependent signaling are necessary for this compound-induced vasodilation in vivo, they are not required for its positive inotropic action ahajournals.org.

Calcitonin Gene-Related Peptide (CGRP) Signaling

This compound is known to stimulate the release of calcitonin gene-related peptide (CGRP) pnas.orgnih.govpnas.orgnih.govahajournals.orgbioline.org.br. This CGRP release contributes to this compound's cardiovascular effects, including positive cardiac inotropy and selective venodilation pnas.orgnih.gov. The inotropic response mediated by this compound is highly redox-sensitive and can be inhibited by co-infusion of N-acetyl-L-cysteine pnas.orgnih.gov. Signaling by this compound leading to CGRP release is suggested to occur via altered calcium channel function, potentially through this compound binding to a ferric or thiol site pnas.org.

Ion Channel Modulation (e.g., SKCa Channels, N-methyl-D-aspartate Receptor)

This compound modulates the activity of various ion channels. It has been shown to activate K(V) and K(ATP) channels in resistance arteries, contributing to its vasodilatory effects nih.govresearchgate.net.

Furthermore, this compound anion (NO-) interacts with the N-methyl-D-aspartate (NMDA) receptor. Specifically, it reacts with a critical cysteine residue (Cys 399) on the NR2A subunit of the NMDA receptor researchgate.netnih.govnih.gov. This interaction modulates NMDA receptor activity, serving to curtail excessive Ca2+ influx and providing neuroprotection from excitotoxic insults ahajournals.orgresearchgate.netnih.gov. This mechanism of action for this compound on the NMDA receptor is distinct from that of nitric oxide researchgate.netnih.gov.

Redox Regulation and "Redox Switches"

This compound plays a significant role in redox regulation, particularly through its interactions with "redox switches." A redox switch typically comprises two redox-sensitive cysteine residues that can form a disulfide bond nih.govahajournals.orgnih.gov. This compound's "thiophilic" nature enables it to interact with these cysteine-based redox switches, affecting protein function, activity, localization, or interactions with other partners nih.govahajournals.orgahajournals.org.

This compound can modify cysteines in two primary ways:

Directly targeting reactive thiols in cysteine residues to form N-hydroxysulfenamide (RSNHOH) nih.gov.

If an additional thiol is in the vicinity, promoting the formation of a disulfide bond nih.govahajournals.orgacs.org.

This this compound-induced disulfide bond formation has been reported for several proteins crucial in cardiovascular function, including cyclic guanosine-3',5'-monophosphate (cGMP)-dependent protein kinase I (PKGI) nih.govahajournals.org. For instance, this compound induces the formation of an interdisulfide bond between C42 of adjacent PKGI monomers and an intradisulfide bond between C117 and C195 ahajournals.org. Oxidation of these cysteines in PKGI has been shown to control its function, with C42 oxidation affecting kinase localization and substrate affinity, and C117/C195 oxidation mimicking cGMP-binding, leading to vasodilation ahajournals.org. Endogenous this compound formation has been observed, and its kinetics are influenced by the cellular redox status, highlighting its role as a newly recognized redox signal oup.comresearchgate.net.

Cellular Responses and Physiological Implications (Mechanistic Level)

The specific interactions of this compound with cellular targets translate into distinct cellular responses and broader physiological implications.

Regulation of Gastrointestinal Smooth Muscle Contractility

This compound plays a significant role in regulating the contractility of gastrointestinal smooth muscle. Studies have demonstrated that this compound induces a concentration-dependent relaxation of both longitudinal and circular muscle strips in the ileum and proximal colon. The mechanisms underlying this relaxation are multifaceted. This compound hyperpolarizes myocytes through the activation of the soluble guanylate cyclase (sGC)/cGMP pathway, a mechanism shared with nitric oxide. Additionally, this compound contributes to relaxation by inhibiting Rho-kinase (RhoK) and activating myosin light chain phosphatase (MLCP). A further contribution to hyperpolarization involves an increase in cytosolic Ca2+ concentration, which subsequently activates small conductance Ca2+-activated K+ channels (SKCa).

Plant Developmental and Stress Responses

In the plant kingdom, this compound has emerged as a crucial redox signal involved in both developmental processes and responses to various environmental stresses. researchgate.netoup.com The intricate interplay between nitric oxide (NO) and this compound (HNO) forms a complex signaling network, with their activities being sensitive to the prevailing redox conditions within the plant environment. researchgate.netoup.com Endogenous formation of this compound has been detected in model plants like Arabidopsis thaliana. researchgate.netoup.com Changes in the cellular redox status, often induced by stress conditions such as senescence and hypoxia, significantly influence the kinetics of this compound, leading to its decay or formation through non-enzymatic interconversion with cellular reductants. researchgate.netoup.com These fluctuations in this compound levels have physiological significance, impacting pathways such as the ethylene (B1197577) signaling pathway, which is critical for plant growth and stress adaptation. oup.com Furthermore, certain plant-related compounds have been identified that can promote this compound formation, suggesting a flexible mechanism for plants to modulate endogenous this compound concentrations. researchgate.netoup.com

Advanced Research Methodologies for Nitroxyl Studies

Analytical Techniques for Nitroxyl Detection and Quantification in Biological Systems

Detecting and quantifying this compound (HNO) in biological systems is technically challenging due to its high reactivity, short lifetime, and rapid dimerization to nitrous oxide (N₂O) nih.govresearchgate.netrsc.orgacs.org. Despite these challenges, various analytical methods have been developed, ranging from traditional approaches to more advanced spectroscopic and chromatographic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy has been traditionally employed for HNO detection, primarily by identifying the nitrosyl adducts of ferric heme proteins, such as Fe(II)-NO myoglobin (B1173299) nih.govconicet.gov.arrsc.org. The formation of these adducts results in characteristic absorbance changes that can be monitored. However, UV-Vis methods can have limitations in complex biological samples due to potential signal overlap with endogenous heme proteins, which are also often the targets of study conicet.gov.ar.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for detecting paramagnetic species, including certain HNO adducts or intermediates. While HNO itself is a singlet ground state and not directly detectable by EPR, its reactions can lead to paramagnetic products that are EPR-active wikipedia.org. EPR is used to detect nitrosyl adducts of ferric heme proteins, providing evidence for HNO formation nih.govrsc.org. For instance, a manganese(II)–porphyrinate nitrosyl complex, synthesized via reductive nitrosylation, was characterized using EPR (among other techniques) and shown to release this compound anion (NO⁻) upon photo-irradiation, which subsequently forms iron–nitrosyls detectable by EPR rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution structural and mechanistic insights. For HNO detection, ³¹P NMR has been successfully applied, particularly with phosphine (B1218219) derivatives nih.gov. Methyl 2-(diphenylphosphino)benzoate and its derivatives have been designed to detect HNO, with the reaction products being identifiable via ³¹P NMR nih.gov. Additionally, ¹⁵N NMR spectroscopy has been used to provide evidence for the formation of HSNO (hydrogen thiyl this compound) and to study the decomposition mechanism of Angeli's salt, revealing the origin of HNO from the nitroso nitrogen atom nih.govnih.gov. ¹H-NMR spectroscopy is also used for the characterization of synthesized this compound-related complexes, such as manganese-nitrosyl complexes rsc.org.

Headspace Gas Chromatography (GC) is a traditional method for indirectly detecting HNO by measuring the concentration of its dimerization and dehydration product, nitrous oxide (N₂O) nih.govresearchgate.netrsc.orgnsf.gov. Since HNO rapidly dimerizes to N₂O (2 HNO → N₂O + H₂O), the quantification of N₂O in the headspace above a sample provides an indirect measure of HNO formation wikipedia.orgresearchgate.net. This technique has been used to confirm this compound formation from redox-triggered donors and caged Piloty's acid derivatives rsc.orgmdpi.com.

High-Performance Liquid Chromatography (HPLC) is utilized for the detection and quantification of stable products formed from HNO's reactions. A common application is the identification of sulfinamides, which arise from the trapping of HNO by physiological thiols nih.govresearchgate.netacs.org. HPLC-Mass Spectrometry (HPLC-MS) offers enhanced sensitivity and selectivity for product identification nih.gov. Furthermore, phosphine-based derivatives designed for HNO detection can be analyzed by HPLC, providing another avenue for quantifying HNO-mediated reactions nih.gov.

Phosphine-Based Fluorescent Probes

Mass Spectrometry Approaches

In Vitro and Ex Vivo Experimental Models for this compound Research

The investigation of this compound's biological roles and effects heavily relies on controlled experimental setups, ranging from isolated cellular systems to more complex tissue and organ preparations.

In Vitro Experimental Models In vitro models provide a controlled environment to study the direct interactions of this compound with biological components. Fluorescent probe technology has emerged as a valuable tool for detecting HNO in biological systems, offering advantages such as superior sensitivity, non-invasive detection, and real-time imaging. Researchers utilize various cell lines to observe endogenous this compound. For instance, murine microglial cell line (BV2), primary human coronary artery endothelial cells (HCAECs), and rat cardiomyocyte cell line (H9C2) are employed to detect endogenous this compound through spectroscopy and confocal microscopy following specific stimulation.

The H9C2 cell line is also used to establish in vitro models of myocardial ischemia-reperfusion injury (MIRI) through hypoxia/reoxygenation (H/R), enabling the study of HNO's protective effects. In these studies, cell viability is assessed using assays like the Cell Counting Kit-8 (CCK-8). Apoptosis is typically detected via flow cytometry, while intracellular reactive oxygen species (ROS) levels are measured using the DCFH-DA fluorescent probe method. Transmission electron microscopy is utilized to observe the morphology of mitochondria and autophagosomes, and Western blot analysis helps detect proteins related to apoptosis, autophagy, and the PI3K/Akt/mTOR pathway.

Beyond cellular models, in vitro systems include studies on human gastrointestinal tumor cell lines, such as HT29, where clonogenic assays are used to compare the cytotoxic activity of this compound derivatives like magnizil with parent compounds such as 5-fluorouracil. Cell-free systems are also crucial for understanding this compound's fundamental chemistry, such as its reaction with reduced glutathione (B108866) (GSH), where high-performance liquid chromatography (HPLC) with a diode array detector can demonstrate the formation of sulfinamide nih.gov. The interaction of HNO with protein thiols, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and human brain calbindin D28k (HCalB), has been investigated in Tris-HCl buffer (pH 7.4) using electrospray ionization mass spectrometry (ESI-MS). Furthermore, in vitro experiments involving hemisected mouse skull preparations allow for the recording of meningeal afferent activity in response to HNO donors like Angeli's salt. In plant biology, in vitro studies with Arabidopsis thaliana leaf extracts utilize HNO biosensors to examine HNO/•NO production triggered by plant-related compounds such as hydrogen sulfide (B99878), ascorbic acid, and salicylic (B10762653) acid.

Ex Vivo Experimental Models Ex vivo models bridge the gap between in vitro and in vivo studies, allowing for the examination of this compound's effects in more complex biological contexts while maintaining some level of experimental control. Human platelets treated with Angeli's salt serve as an ex vivo model to investigate nitroxylated glyceraldehyde-3-phosphate dehydrogenase (GAPDH) using mass spectrometry. In these experiments, the preparation process can lead to the complete conversion of sulfinamide to sulfinic acid. Global proteomics analysis and mass spectrometric HNO dose-response analysis of modified proteins in platelets are conducted to gain insight into the specificity and selectivity of these modifications. Endogenous this compound can also be detected in rat blood samples using arylphosphine-based fluorescent sensors. Studies on ischemia-reperfusion injury models, which can be conducted ex vivo, have shown that HNO donors can significantly influence infarct area and tissue injury.

Targeted Protein Modification and Mutagenesis Studies

Understanding this compound's precise molecular targets and the resulting functional changes is critical. This involves detailed studies of protein modifications and the use of genetic manipulation techniques.

Targeted Protein Modification The primary molecular target of this compound (HNO) within biological systems is widely considered to be protein thiols. HNO reacts with cysteine-containing tryptic peptides, leading primarily to sulfinamide modifications and, to a lesser extent, disulfide linkages. The sulfinamide modification can be detected and characterized using tandem mass spectrometry (MS/MS by CID and electron capture dissociation, as well as MS3 analysis), which reveals a characteristic neutral loss of HS(O)NH2 (65 Da). Over time or upon storage, partial conversion of sulfinamide to sulfinic acid may occur, resulting in coinciding neutral losses of 65 and 66 Da (HS(O)OH).

Research in human platelets has identified 10 proteins that undergo dose-dependent modification in response to HNO, providing a potential mechanistic link between HNO-induced modifications and physiological effects. Beyond platelets, HNO has been shown to modify other residues, such as Cysteine 475 in MyBPC. In myofilament proteins, HNO induces interprotein disulfide bonds in proteins like actin, tropomyosin (TM), myosin heavy chain (MHC), and myosin light chain (MLC1); these modifications are reversible in the presence of dithiothreitol (B142953) (DTT). This compound specifically targets phospholamban (PLN) cysteines 41 and 46, which is crucial for enhancing cardiac function. When HNO donors are in excess relative to thiols, sulfinamide formation is the preferred HNO-induced cysteine modification, whereas at approximately 1:1 HNO/thiol ratios, an intramolecular disulfide bond may become dominant.

Advanced methodologies, such as a differential alkylation method, have been developed and applied to human platelet proteins to identify HNO-reactive cysteines, initially identifying 32 such cysteines from 18 proteins. The integration of isotope-coded affinity tag enrichment with this differential alkylation method further expanded the identification to 159 HNO-reactive cysteines from 78 proteins. Notably, the reversibility of HNO-induced modifications was observed for 83 out of these 159 reactive cysteines after 60 minutes of incubation. Based on their reactivity toward HNO, the reversibility of the modifications, and their biological functions, proteins such as talin, filamin, α-actinin, and integrin αIIbβ3 have been proposed as potential drug targets for platelet inhibition by HNO. The oxidative chemistry of this compound itself appears to be quite specific for thiols, although other nitrogenous moieties may also be targets.

Mutagenesis Studies Mutagenesis studies are indispensable for confirming the functional significance of specific protein modifications induced by this compound. Site-directed mutagenesis is employed to replace critical cysteine residues with non-reactive amino acids, such as alanines, to directly demonstrate HNO's effects on myofilament actin at the molecular level. For example, studies on phospholamban (PLN) demonstrated that mutating cysteines 41 and 46 to alanines significantly reduced the HNO-induced enhancement of SERCA2a activity, thereby providing functional support for HNO targeting these specific residues.

Future research may involve site-directed mutagenesis coupled with in vivo gene-delivery approaches to confirm the role of specific disulfide bonds, such as the actin-tropomyosin disulfide bond. A key strategy in current research involves generating "redox dead" mutant proteins where target cysteines are mutated. This approach allows researchers to precisely determine the cellular consequences of this compound-driven signaling pathways. Furthermore, the generation of novel "redox dead" mice that lack these specific regulatory cysteines is a powerful tool to establish the role of HNO and hydroxylamine (B1172632) signaling in cardiovascular health and disease in vivo.

Interplay of Nitroxyl with Other Biological Systems

Nitroxyl in Redox Biology and Signaling Networks

This compound (HNO) functions as a newly recognized redox signal within complex biological signaling networks, distinct from nitric oxide (•NO) oup.comresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netnih.gov. While sharing some overlapping properties with •NO, such as reactivity toward heme proteins, HNO exhibits significantly different pharmacological effects and biochemical pathways researchgate.netacs.org. For instance, HNO has been shown to induce positive inotropic effects in the cardiovascular system, a property that differentiates it from •NO researchgate.netengineering.org.cnjst.go.jpahajournals.org. This cardioprotective activity is partly attributed to its ability to activate sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a) and increase the responsiveness of myofilaments to Ca²⁺, independent of protein kinase A (PKA) phosphorylation engineering.org.cnjst.go.jprupress.org.

The chemical biology of HNO is largely dictated by its electrophilic nature, making it highly reactive with nucleophilic biomolecules, particularly thiols and metalloproteins frontiersin.orgnih.govnih.govacs.orgresearchgate.net. HNO can also act as an antioxidant by donating a hydrogen atom or reacting with one-electron oxidants, leading to the formation of •NO, which can further quench radical species nih.gov. Endogenous formation of HNO has been observed, and its levels can be influenced by shifts in the cellular redox balance, often through non-enzymatic interconversion with •NO mediated by cellular reductants researchgate.netresearchgate.netresearchgate.netnih.gov.

Cross-Regulation with Sulfur Metabolism

A defining characteristic of this compound's biological activity is its avid and rapid reactivity with sulfur-containing biomolecules, particularly thiols (RSH) and their deprotonated forms, thiolates (RS⁻) frontiersin.orgnih.govnih.govnih.govresearchgate.netacs.orgdissertation.comresearchgate.net. This high reactivity is significant given the abundance of thiols like glutathione (B108866) (GSH) and cysteine (Cys) in biological systems frontiersin.orgnih.govengineering.org.cnrupress.orgacs.orgresearchgate.netmdpi.com.

The reactions of HNO with thiols can lead to two primary products: sulfinamides (RS(O)NH₂) and disulfides (RSSR) frontiersin.orgahajournals.orgrupress.orgacs.orgdissertation.comresearchgate.netnih.gov. Sulfinamide formation is considered a unique and specific "footprint" of HNO reactivity, distinguishing it from other reactive nitrogen species such as •NO, nitrogen dioxide (•NO₂), peroxynitrite (ONOO⁻), or dinitrogen trioxide (N₂O₃) frontiersin.orgrupress.orgdissertation.comresearchgate.net. This specificity allows sulfinamides, like glutathione sulfinamide (GS(O)NH₂), to serve as markers for HNO generation from various biological pathways frontiersin.orgresearchgate.net.

Studies have determined high second-order rate constants for HNO reactions with biologically relevant thiols. The reactivity of thiols towards HNO is inversely correlated with their pKa values, strongly suggesting that the deprotonated thiolate anion is the active form reacting with HNO frontiersin.org.

Table 1: Rate Constants for HNO Reaction with Selected Thiols at pH 7.4 frontiersin.org

| Thiol | pKa | Rate Constant (k, M⁻¹s⁻¹) |

| Cysteine (Cys) | 8.3 | (4.5 ± 0.9) × 10⁶ |

| Glutathione (GSH) | 8.8 | (3.1 ± 0.6) × 10⁶ |

| N-acetylcysteine | 9.5 | (1.4 ± 0.3) × 10⁶ |

| Captopril | 9.8 | (6 ± 1) × 10⁵ |

| Human Serum Albumin (Cys34) | ~8.5 | (1.4 ± 0.4) × 10⁶ |

| Bovine Serum Albumin (Cys34) | ~8.5 | (1.4 ± 0.3) × 10⁶ |

The formation of disulfide bonds is another crucial outcome of HNO-thiol interactions. For instance, HNO induces disulfide bond formation between cysteine residues in cardiac myofilament proteins, which is linked to its ability to enhance cardiac contractile function engineering.org.cnahajournals.orgrupress.org. This modification is distinct from the "overhaul" of redox state caused by reactive oxygen species (ROS), which typically depresses contractility engineering.org.cn.

Furthermore, HNO can be generated through the reaction of •NO with thiols and S-nitrosothiols (RSNOs) researchgate.netacs.orgnih.govcore.ac.uk. For example, S-nitrosothiols can react with thiols to produce HNO and the corresponding disulfide acs.orgnih.gov. This highlights a complex interplay where thiols are both targets for and potential sources of HNO core.ac.uk.

Role in Protein Glycation Processes

Future Directions and Open Questions in Nitroxyl Research

Elucidation of Specific Endogenous Nitroxyl Production Pathways

Despite the recognized biological importance of this compound, its precise endogenous production pathways in mammalian systems are not yet fully elucidated. While some studies suggest that nitric oxide synthase (NOS) may produce this compound under specific conditions, and other mechanisms involve hydroxylamine (B1172632) oxidation or reduction of NO by cytochrome c, definitive evidence for physiological generation of HNO and its exact mechanisms remain elusive. pnas.orgresearchgate.netrsc.org Understanding these pathways is crucial for comprehending this compound's physiological roles and potential dysregulation in disease states.

Proposed endogenous production mechanisms include:

NOS activation in the absence of tetrahydrobiopterin (B1682763) (BH4) : Under certain conditions, NOS may produce HNO instead of NO. researchgate.net

Hydroxylamine (NH2OH) oxidation : Various heme proteins can oxidize hydroxylamine to produce HNO. researchgate.netrsc.org

Reduction of NO by cytochrome c : Cytochrome c has been implicated in the one-electron reduction of NO to this compound. researchgate.net

Reactions with ubiquinol (B23937) or manganese superoxide (B77818) dismutase (MnSOD) : These molecules have also been suggested as potential sources of HNO. researchgate.net

Interaction between hydrogen sulfide (B99878) (H2S) and nitric oxide (NO) : Chemical and biological crosstalk between H2S and NO may lead to HNO formation, possibly via intermediates like HSNO. nih.govelsevier.com

Future research aims to definitively identify the enzymes and conditions that lead to endogenous HNO production in vivo, potentially opening new avenues for investigating disease etiology linked to nitrogen oxide dysregulation. pnas.org

Identification of Novel Molecular Targets and Mechanistic Pathways

This compound's distinct biological effects, often orthogonal to those of nitric oxide, stem from its unique reactivity with specific biomolecules. HNO preferentially reacts with thiols and ferric proteins, whereas NO typically interacts with radicals and ferrous complexes. pnas.orgnih.gov While some key targets have been identified, a comprehensive understanding of all molecular targets and the precise mechanistic pathways through which HNO exerts its effects is still developing.

Key identified targets and mechanisms include:

Protein thiols : this compound avidly reacts with soft nucleophiles, especially thiols, leading to the formation of disulfides or sulfinamides. nih.govnih.govrupress.orgahajournals.org This modification can alter protein function, activity, localization, or interactions. ahajournals.org

Phospholamban (PLN) : HNO modifies cysteines in the transmembrane domain of PLN, specifically Cys41 and Cys46, leading to the activation of sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) and enhanced cardiac function. rupress.org

Myofilament proteins : HNO directly affects cardiac myofilament proteins, increasing myofilament Ca2+ responsiveness by promoting disulfide bond formation between critical cysteine residues, thereby enhancing contractile function. ahajournals.orgengineering.org.cnnih.govahajournals.org

Cyclic guanosine-3',5'-monophosphate (cGMP)-dependent protein kinase I (PKGI) : this compound induces intradisulfide bonds in PKGI (e.g., between C117 and C195, and C42), contributing to vasodilation and blood pressure lowering. ahajournals.org

Metallo-proteins : HNO reacts as a Lewis acid/base or redox partner with numerous metallo-proteins, including both ferrous and ferric heme groups. nih.govnih.gov

Soluble guanylyl cyclase (sGC) : While NO is a well-known activator of sGC, HNO can also directly activate sGC by reacting with ferrous heme, contributing to vasodilation. ahajournals.org

Future research will focus on employing advanced proteomics and biochemical techniques to comprehensively map the this compound-reactive proteome and delineate the downstream signaling cascades initiated by these modifications. ukri.org

Development of Advanced this compound Detection and Imaging Technologies

The high reactivity and short half-life of this compound make its direct detection and quantification in biological systems challenging. nih.govresearchgate.netacs.org Traditional methods, such as tracking nitrous oxide (N2O) formation or detecting nitrosyl adducts of heme proteins, often suffer from low sensitivity or selectivity. nih.gov Significant progress has been made in developing more advanced detection and imaging technologies, but further improvements are needed. nih.gov

Current and future directions in detection and imaging include:

Fluorescent probes :

Copper-based probes : These probes leverage the HNO-induced reduction of Cu(II) to Cu(I), which often results in a significant increase in fluorescence. nih.govscispace.commit.edu While effective, some copper-based probes may lack selectivity over other biological reductants like ascorbate (B8700270) or glutathione (B108866). rsc.org

Phosphine-based probes : These are highly selective for HNO and have led to the development of several probes. nih.gov

TEMPOL-based probes : These probes utilize the reaction of HNO with nitroxide radicals. nih.gov

Ratiometric and reversible probes : Future challenges include devising probes that can detect HNO reversibly for quantitative studies and ratiometric imaging, which would report equilibrium concentrations. scispace.com

Near-infrared (NIR) probes : NIR probes are being developed for deeper tissue penetration and live animal imaging. scispace.com

Electrochemical sensors : Efforts are underway to develop electrochemical methods that can selectively quantify HNO in solution by measuring electric current generated upon HNO binding to a porphyrin-based electrode. conicet.gov.ar

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy : These techniques are being refined for direct detection of HNO-induced modifications, such as sulfinamides, and for identifying specific cysteine targets. nih.govrupress.orgnih.govdissertation.com For example, 15N-edited NMR spectroscopy has been used to detect sulfinamide formation on phospholamban cysteines. rupress.org

Subcellular localization imaging : A critical future direction is the creation of probes that can sense HNO in specific subcellular locations to identify the organelles where HNO is produced and to probe intracellular signaling networks. scispace.com

Deeper Understanding of this compound's Redox Chemistry in Complex Biological Environments

This compound's unique redox chemistry, distinct from that of NO, is central to its biological actions. HNO is a weak reductant and is predicted to principally undergo addition reactions with thiols and ferric proteins. pnas.orgnih.gov However, its reactivity in the complex and crowded biological milieu, where concentrations of various reactive species and potential scavengers vary, requires deeper investigation.

Key aspects of HNO's redox chemistry to be further explored:

Reactions with thiols : While sulfinamide and disulfide formation are known products of HNO-thiol reactions, the precise conditions (e.g., HNO/thiol stoichiometry, local environment) that dictate the formation of one product over the other, and their reversibility, are still under investigation. rupress.orgahajournals.orgnih.govacs.org Studies have shown that sulfinamides can be reduced back to free thiols in the presence of excess thiol at physiological pH. acs.org

Interactions with other reactive species : Understanding how HNO interacts with reactive oxygen species (ROS) and other reactive nitrogen species (RNS) in vivo is crucial, as these interactions can influence its lifetime and biological effects. For instance, HNO can react with O2 to generate oxidizing species. pnas.org

Redox signaling pathways : Elucidating how HNO-induced redox changes specifically regulate protein function and cellular processes, particularly in the context of oxidative stress, is a major area of focus. engineering.org.cn For example, HNO's ability to increase cardiac contractility even under oxidative stress suggests a unique mode of action. engineering.org.cn

Mitochondrial interactions : HNO has been shown to interact with mitochondria, inhibiting respiration through modification of specific cysteine residues in complexes I and II, and potentially generating NO*. nih.gov Further research is needed to fully understand these complex interactions.

Exploring this compound-Mediated Post-Translational Modifications

This compound's ability to modify protein thiols leads to specific post-translational modifications (PTMs) that can profoundly impact protein structure and function. While sulfinamide and disulfide formation are well-characterized, the full spectrum of HNO-mediated PTMs and their biological consequences remains to be explored. rupress.orgahajournals.orgukri.org

Areas of focus include:

Identification of novel PTMs : Beyond sulfinamides and disulfides, researchers are investigating if HNO induces other unique modifications on proteins.

Reversibility and regulation : Understanding the reversibility of HNO-induced PTMs and the cellular mechanisms that regulate these modifications (e.g., specific reductases) is critical for deciphering their signaling roles. dissertation.comacs.org

Impact on protein function : Detailed studies are needed to link specific HNO-mediated PTMs to changes in protein activity, protein-protein interactions, and cellular localization. ahajournals.org

Hydroxylamine formation : An underappreciated consequence of HNO modifying protein thiols is the potential formation of hydroxylamine (NH2OH), which can remove other PTMs like S-palmitoylation. Identifying proteins affected by hydroxylamine formed in the presence of HNO is an emerging area. ukri.org

Redox proteomics : The application of advanced redox proteomics approaches will be essential to define the protein cysteines that this compound modifies to modulate various physiological functions. ukri.org

Integration of Computational and Experimental Approaches for Mechanistic Discovery

The inherent reactivity and transient nature of this compound make experimental studies challenging. Integrating computational chemistry and molecular modeling with experimental approaches can provide invaluable insights into HNO's reaction mechanisms, kinetics, and interactions with biomolecules at an atomic level.

Computational approaches can be used to:

Predict reactivity : Quantum chemical calculations can predict the reactivity of HNO with various functional groups and biomolecules, guiding experimental design.

Model interactions : Molecular dynamics simulations can model the interactions of HNO with proteins, including the dynamics of cysteine modification and conformational changes.

Elucidate reaction pathways : Computational studies can help elucidate the precise mechanisms of sulfinamide and disulfide formation, including the role of intermediates and transition states.

Design probes and donors : Computational modeling can aid in the rational design of new, more selective, and sensitive HNO detection probes and controlled-release HNO donors.

The synergy between theoretical predictions and experimental validation will accelerate the discovery of novel this compound biology and its therapeutic applications.

Q & A

Q. Key Methodological Considerations

- Fluorescent Probes : Optimize excitation/emission wavelengths to minimize interference from cellular autofluorescence.

- EPR : Use spin traps (e.g., nitronyl nitroxides) to stabilize short-lived radicals .

- MS Validation : Monitor HNO dimerization products (N₂O) or thiol adducts (e.g., sulfinamides) .

What experimental strategies resolve contradictions in nitric oxide synthase (NOS)-mediated this compound production?

Advanced Research Question

Studies conflict on whether NOS primarily produces NO or HNO. Direct quantification via chemiluminescence or electrochemical sensors often requires superoxide dismutase (SOD) to prevent NO scavenging by O₂⁻. However, SOD may artifactually convert HNO to NO . To address this, researchers should:

Use isotopically labeled L-arginine (¹⁵N₄-Arg) to track HNO-specific products (e.g., ¹⁵N₂O) via GC-MS .

Employ HNO-specific donors (e.g., Angeli’s salt) as positive controls .

Combine stopped-flow kinetics with UV-Vis spectroscopy to monitor intermediate heme-HNO complexes .

Q. Data Contradiction Analysis

- SOD Artifacts : Compare results with/without SOD and use HNO-selective inhibitors (e.g., L-cysteine) .

- Enzyme Isoforms : Test neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms under varying O₂ and cofactor conditions .

How do this compound radicals participate in polymerization kinetics, and how are their consumption rates measured?

Basic Research Question

In polymerization, this compound radicals (e.g., TEMPO) act as chain terminators. Their consumption rate is determined via EPR or UV-Vis spectroscopy by tracking signal decay over time. For example, in peroxide-initiated systems, the rate is independent of this compound concentration at high levels, reflecting the initiation rate of peroxide decomposition .

Q. Methodology

- Kinetic Modeling : Fit EPR decay curves to first-order equations to extract rate constants (kobs) .

- Table 1 : Example data from peroxide-oligomer systems:

| Oligomer | [Peroxide] (M) | kobs (s⁻¹) | Initiation Rate (M/s) |

|---|---|---|---|

| II | 0.05 | 1.2×10⁻³ | 6.0×10⁻⁵ |

| III | 0.10 | 2.5×10⁻³ | 2.5×10⁻⁴ |

Adapted from

What computational and experimental approaches elucidate the mechanism of Cu/nitroxyl-catalyzed alcohol oxidation?

Advanced Research Question

The catalytic cycle involves Cu(II)-alkoxide intermediates and hydrogen-atom transfer (HAT) to this compound radicals. Radical-probe substrates (e.g., cyclopropane derivatives) and density functional theory (DFT) calculations distinguish between radical and two-electron pathways. For instance, absence of radical rearrangement products in cyclopropane oxidation supports a closed-shell mechanism .

Q. Methodological Workflow

Synthetic Probes : Use substrates with radical-sensitive groups (e.g., α-methylstyrene) to detect transient intermediates.

DFT Studies : Calculate transition states for HAT from Cu(II)-alkoxides to TEMPO; compare activation energies for benzylic vs. aliphatic alcohols .

Kinetic Isotope Effects (KIE) : Measure KIE (kH/kD) to confirm HAT as the rate-limiting step .

How can researchers differentiate HNO’s biochemical effects from NO in cellular models?

Basic Research Question

HNO preferentially reacts with thiols and ferric heme, while NO targets ferrous heme and forms S-nitrosothiols. Experimental strategies include:

- Thiol Blocking : Pretreat cells with N-ethylmaleimide (NEM) to inhibit HNO-thiol adduct formation .

- Heme Probes : Use ferric hemoglobin (Hb³⁺) to scavenge HNO selectively .

- Gene Expression Profiling : Compare HNO- vs. NO-induced upregulation of antioxidant genes (e.g., Nrf2 targets) .

What spectroscopic techniques characterize this compound’s coordination chemistry in metal complexes?

Advanced Research Question

X-ray crystallography and Mössbauer spectroscopy reveal this compound’s binding modes in {FeNO}⁸ and {CoNO}⁹ complexes. For example, Fe-HNO complexes exhibit ν(NO) stretches at ~1,550 cm⁻¹ (IR) and quadrupole splitting parameters (ΔEQ) of 1.2–1.5 mm/s (Mössbauer) .

Q. Key Techniques

- XAS/XES : Probe metal-nitroxyl bond covalency via pre-edge features.

- Magnetic Circular Dichroism (MCD) : Resolve electronic transitions in low-spin Co-HNO complexes .

How do this compound donors mitigate carbonyl stress in bacterial models?

Basic Research Question

In E. coli, this compound (HNO) counteracts methylglyoxal (MG)-induced carbonyl stress by forming stable adducts with MG. Experimental protocols include:

Growth Assays : Compare bacterial viability under MG stress ± HNO donors (e.g., Piloty’s acid) .